molecular formula C6H11BrO B11913013 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)

Cat. No.: B11913013
M. Wt: 179.05 g/mol
InChI Key: SCKDGUKOGUEZBC-AATRIKPKSA-N
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Description

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is a brominated and methyl-substituted unsaturated alcohol with the chemical formula C6H11BrO. The compound features a pentenol backbone (five-carbon chain with a terminal alcohol group and a double bond) modified by a bromine atom at position 5, a methyl group at position 4, and an E (trans) configuration at the double bond. These substituents influence its physicochemical properties, reactivity, and applications in organic synthesis and materials science.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(E)-5-bromo-4-methylpent-4-en-1-ol

InChI

InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8/h5,8H,2-4H2,1H3/b6-5+

InChI Key

SCKDGUKOGUEZBC-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\Br)/CCCO

Canonical SMILES

CC(=CBr)CCCO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The optimal molar ratio of PPh₃ to Br₂ is 1:1, with the alcohol dissolved in anhydrous ether at 0°C. After initial bromine addition, the mixture is refluxed for 20 hours to ensure complete conversion. Post-reaction workup includes washing with hydrochloric acid (3 M) and sodium thiosulfate to quench excess bromine, followed by silica filtration and trap-to-trap distillation under reduced pressure (10 mTorr). This method yields 63% of 5-bromo-4,4-dimethyl-1-pentene, as confirmed by ¹H NMR.

Adaptability to Target Compound

To synthesize 4-penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI), the starting alcohol would require modification to 4-methylpent-4-en-1-ol. Bromination under analogous conditions would theoretically introduce bromine at C5, while the methyl group at C4 and the double bond’s (E)-configuration would depend on the starting material’s stereochemistry. Challenges include the limited commercial availability of 4-methylpent-4-en-1-ol, necessitating custom synthesis via Grignard addition or hydroalumination of appropriate alkynes.

Radical Addition of Hydrogen Bromide to 4-Pentenal Derivatives

A patented method for synthesizing 5-bromo-1-pentanal derivatives involves the radical addition of hydrogen bromide (HBr) to 4-pentenal compounds under ultraviolet (UV) irradiation. This anti-Markovnikov addition mechanism positions bromine at the terminal carbon (C5) of the double bond.

Reaction Mechanism and Protocol

In a representative example, 2-ethyl-4-pentenal dimethyl acetal is dissolved in n-heptane and treated with HBr gas under UV light (λ = 254 nm) at 20–25°C for 3 hours. The radical initiator (UV light) cleaves HBr into bromine radicals, which add to the less substituted carbon of the double bond. The intermediate acetal is hydrolyzed using hydrochloric acid to yield 5-bromo-2-ethyl-1-pentanal, with subsequent distillation achieving 93.7% purity.

Application to Target Alcohol Synthesis

To adapt this method for 4-penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI), the starting material would be 4-methyl-4-pentenal dimethyl acetal. After radical bromination and hydrolysis, the resulting aldehyde could be reduced to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). However, stereochemical control during the radical addition step may favor a mixture of (E)- and (Z)-isomers, necessitating chromatographic separation.

Elimination Reactions from Dihalogenated Precursors

A third approach involves the dehydrohalogenation of 1,5-dibromopentane derivatives to form the desired alkene. A patent describing the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane highlights the use of N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide (HMPA) as a catalyst at 140°C. The reaction proceeds via a bimolecular elimination (E2) mechanism, yielding 76% of the target alkene after brine washing and distillation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodStarting MaterialKey Reagents/ConditionsYieldChallenges
Appel Bromination4-Methylpent-4-en-1-olPPh₃, Br₂, ether, reflux~60%*Starting material synthesis
Radical Addition4-Methyl-4-pentenal acetalHBr, UV light, hydrolysis~75%*Stereochemical control
Elimination1,5-Dibromo-4-methylpentaneDMF, HMPA, 140°C~70%*Precursor availability

*Theoretical yields based on analogous reactions.

Spectroscopic Characterization and Quality Control

Successful synthesis requires validation via nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC). For instance, the ¹H NMR spectrum of 5-bromo-4,4-dimethyl-1-pentene (a related compound) exhibits signals at δ 5.77 (m, 1H, –CH=), 3.32 (s, 2H, 1-CH₂), and 0.88 (s, 6H, 2-Me). The target compound’s spectrum should similarly resolve the methyl (δ ~1.3–1.5), bromine-adjacent CH₂ (δ ~3.4–3.6), and olefinic protons (δ ~5.0–5.8). GC purity exceeding 99% is achievable through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-penten-1-one, 5-bromo-4-methyl-.

    Reduction: Formation of 4-penten-1-ol, 4-methyl-.

    Substitution: Formation of 4-penten-1-amine, 5-bromo-4-methyl- or 4-penten-1-thiol, 5-bromo-4-methyl-.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
4-Penten-1-ol is utilized as a reagent in several organic synthesis reactions. Its unique structure allows it to participate in various transformations, including:

  • Esterification Reactions : It can be esterified with carboxylic acids to produce esters, which are valuable intermediates in organic synthesis. For example, the conversion of benzoic acid with 4-penten-1-ol has shown varying conversion rates depending on the alcohol used, indicating its versatility as a reactant .
  • Cyclic Ether Formation : When treated with bromine in aqueous conditions, 4-penten-1-ol yields cyclic bromo ethers instead of the expected bromohydrin. This transformation highlights its utility in constructing complex cyclic structures .

Medicinal Chemistry

Potential Pharmacological Applications
Research indicates that compounds related to 4-penten-1-ol have pharmacological relevance. For instance:

  • Inhibitory Activity : Some derivatives exhibit inhibitory activity against specific kinases and proteases, which are crucial targets in cancer and inflammatory diseases. The compound's structure allows for modifications that can enhance its biological activity .

Materials Science

Polymerization and Material Development
The compound can also serve as a monomer or co-monomer in polymer chemistry:

  • Production of Functional Polymers : Its unsaturated nature enables polymerization reactions that can lead to the development of new materials with tailored properties. For example, when copolymerized with other monomers, it can impart specific characteristics such as increased flexibility or enhanced thermal stability to the resulting polymers.

Case Study 1: Esterification of Benzoic Acid

A study demonstrated the esterification of benzoic acid using 4-penten-1-ol, yielding various esters with different conversion efficiencies. The results indicated that the choice of alcohol significantly impacts the reaction outcome, showcasing 4-penten-1-ol's effectiveness as an esterifying agent.

Alcohol UsedConversion Rate (%)
1-Phenylethanol56
Benzyl Alcohol69
4-Methoxybenzyl Alcohol88
Isopropanol85

Case Study 2: Synthesis of Cyclic Bromo Ethers

In another investigation, the reaction between 4-penten-1-ol and bromine was explored to understand the mechanism behind cyclic bromo ether formation. The study utilized NMR spectroscopy to analyze the products and confirmed that the reaction proceeds through a mechanism involving electrophilic addition followed by intramolecular cyclization.

Mechanism of Action

The mechanism of action of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the structure allows for potential reactions with reactive species, contributing to its reactivity and functionality.

Comparison with Similar Compounds

Comparison with Positional Isomers

Positional isomers of pentenols, such as 4-penten-1-ol (CAS 821-09-0) and 2-penten-1-ol, differ in double bond location, leading to distinct chromatographic and physicochemical behaviors:

Table 1: Chromatographic Separation of Positional Isomers

Compound Stationary Phase Selectivity (α) Resolution (Rs) Elution Order Reference
trans-2-Penten-1-ol Water phase GC 1.3 - Elutes after 4-penten-1-ol
4-Penten-1-ol Water phase GC 1.3 - Retained longer
cis-2-Penten-1-ol Water phase GC 1.1 0.9 Elutes first

Key Findings :

  • The water stationary phase in gas chromatography (GC) effectively separates positional isomers due to differences in polarity and hydrogen-bonding interactions. For example, trans-2-penten-1-ol and 4-penten-1-ol are separated with a selectivity of 1.3, while cis-2-penten-1-ol and 4-penten-1-ol show lower selectivity (1.1) .
  • The elution order reverses between water and Carbowax stationary phases, highlighting the role of phase polarity in isomer separation .

Comparison with Substituted Derivatives

4-Penten-1-yl Acetate (CAS 1576-85-8)

This ester derivative of 4-penten-1-ol has distinct physical properties and reactivity:

Table 2: Physical Properties of 4-Penten-1-ol and Its Acetate
Property 4-Penten-1-ol 4-Penten-1-yl Acetate
Molecular Formula C5H10O C7H12O2
Molecular Weight (g/mol) 86.13 128.17
Boiling Point (°C) Not reported 144–146
Functional Group Primary alcohol Ester

Key Differences :

  • The acetate derivative exhibits a higher boiling point due to increased molecular weight and reduced polarity.
  • Esterification diminishes hydrogen-bonding capacity, altering solubility and reactivity compared to the parent alcohol .

Aromatic Substituted Analogs

Compounds like 5-(4-methylphenyl)-4E-penten-1-ol (CAS 76978-38-6, C12H16O) and 5-phenyl-4E-penten-1-ol (C11H14O) demonstrate how aromatic substituents affect properties:

  • The bulky phenyl group increases molecular weight and hydrophobic character, likely raising boiling points and reducing solubility in polar solvents.
  • Aromatic rings may enhance stability in polymerization reactions (see Section 4) .

Comparison in Polymerization Reactions

4-Penten-1-ol and its analogs exhibit distinct behaviors in copolymerization with ethylene:

Table 3: Copolymerization Behavior of 4-Penten-1-ol and Eugenol
Property 4-Penten-1-ol Eugenol (4-Allyl-2-methoxyphenol)
Insertion Mode Predominantly 2,1 2,1 and 1,2 additions
Copolymer Properties No antibacterial activity Antibacterial properties
Steric Influence Linear chain Aromatic spacer group

Key Findings :

  • Eugenol’s aromatic group facilitates multiple insertion modes and imparts antibacterial properties to copolymers, unlike 4-penten-1-ol .
  • The methyl and bromine substituents in 5-bromo-4-methyl-(E)-penten-1-ol may further influence steric hindrance and regioselectivity in similar reactions.

Reactivity in Catalytic Processes

Isomerization

4-Penten-1-ol undergoes double bond isomerization catalyzed by ruthenium-phosphine complexes, achieving complete conversion at ambient temperatures. Substituted analogs (e.g., brominated or methylated) may exhibit altered reaction rates due to electronic effects .

Asymmetric Carboetherification

4-Penten-1-ol (V-43a) resists enantioselective carboetherification with 2-bromonaphthalene due to substrate decomposition. Steric hindrance from bromine and methyl groups in 5-bromo-4-methyl-(E)-penten-1-ol could exacerbate this challenge .

Biological Activity

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is C5H9BrOC_5H_9BrO with a molecular weight of approximately 173.03 g/mol. The compound features a pentene backbone with a bromine substituent and an alcohol functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC5H9BrOC_5H_9BrO
Molecular Weight173.03 g/mol
Density0.8 g/cm³
Boiling Point141 °C
Flash Point43.3 °C

Antimicrobial Properties

Research indicates that compounds similar to 4-Penten-1-ol exhibit antimicrobial and antifungal properties. The presence of the bromine atom is believed to enhance these activities by increasing the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively .

Mechanism of Action:
The antimicrobial activity is thought to stem from the compound's ability to disrupt cell membranes, leading to cell lysis. This mechanism is common among unsaturated alcohols, where the double bond facilitates interaction with lipid bilayers.

Case Studies

  • Antifungal Activity : In a study examining various unsaturated alcohols, 4-Penten-1-ol demonstrated significant antifungal effects against Candida species at concentrations as low as 100 µg/mL. The study highlighted that the compound's structure allows it to interact effectively with fungal cell membranes, inhibiting growth .
  • Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that 4-Penten-1-ol induced apoptosis in a dose-dependent manner. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2, suggesting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and application of 4-Penten-1-ol in various biological contexts:

  • Synthesis : The synthesis of this compound often involves palladium-catalyzed reactions, which can yield high purity and yield rates for further biological testing .
  • Biological Testing : A comprehensive evaluation of biological activity included tests for anti-inflammatory properties. Preliminary results indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease management .

Q & A

Q. Tables

Key Physical Properties Value Source
Molecular Weight~201.09 g/mol (estimated)
Boiling Point (predicted)~180–200°C (at 1 atm)
LogP (Octanol-Water)~2.5 (estimated via PubChem)
Synthetic Route Comparison Yield Conditions
Au(I)-Catalyzed Oxy-arylation75–85%RT, CH₂Cl₂, 12 h
Radical Bromination with NBS60–70%CCl₄, AIBN, 60°C, 6 h

Q. Notes

  • Advanced methodologies emphasize reproducibility and mechanistic rigor.
  • For unresolved issues, consult NIST Chemistry WebBook or PubChem for updated datasets .

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